molecular formula C6H8ClN3OS B13993127 2-amino-5-chloro-N-ethylthiazole-4-carboxamide

2-amino-5-chloro-N-ethylthiazole-4-carboxamide

Cat. No.: B13993127
M. Wt: 205.67 g/mol
InChI Key: NERYRYYEUOQEGW-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-ethylthiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-ethylthiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-amino-5-chloro-N-ethylthiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of protein kinases, thereby interfering with cell signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to bind to these targets is facilitated by its thiazole ring, which can form stable interactions with the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A parent compound with similar biological activities.

    5-chloro-2-aminothiazole: Shares structural similarities and exhibits comparable antimicrobial properties.

    N-ethylthiazole-4-carboxamide: Another related compound with potential medicinal applications.

Uniqueness

2-amino-5-chloro-N-ethylthiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups on the thiazole ring enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

2-amino-5-chloro-N-ethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H8ClN3OS/c1-2-9-5(11)3-4(7)12-6(8)10-3/h2H2,1H3,(H2,8,10)(H,9,11)

InChI Key

NERYRYYEUOQEGW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC(=N1)N)Cl

Origin of Product

United States

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